Methanone,1h-indol-5-ylphenyl-
Description
Historical Context of Indole (B1671886) and Benzophenone (B1666685) Derivatives in Medicinal and Materials Science
The history of indole chemistry began in 1866 when Adolf von Baeyer accomplished the first synthesis of the parent indole molecule from oxindole. smolecule.comiucr.orgpcbiochemres.com This was followed by Emil Fischer's development of the Fischer indole synthesis in 1883, a pivotal reaction that significantly improved the accessibility of a wide range of indole derivatives. Initially, interest in indoles was driven by their presence in natural dyes, most notably indigo. iucr.orgnih.gov However, by the 1930s, the focus shifted towards their biological significance with the discovery of the indole nucleus in essential biomolecules like the amino acid tryptophan and various alkaloids. smolecule.compcbiochemres.com This realization spurred extensive research, uncovering the role of indole derivatives in a vast number of biologically active products, both natural and synthetic. wiley.com
Benzophenone and its derivatives also have a rich history in chemistry. The benzophenone moiety is a key structural component in many pharmacologically active compounds and natural products. ontosight.ai Its utility extends to materials science, where its photochemical properties are exploited. The combination of these two historically significant scaffolds, indole and benzophenone, into a single molecular entity created a new platform for chemical exploration. Compounds containing both indole and benzophenone structures have been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. ontosight.ai
Significance of the Indole-Phenylmethanone Scaffold in Chemical Discovery
The indole-phenylmethanone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. wiley.comresearchgate.net This versatility has made it a cornerstone in the discovery of new chemical entities with therapeutic potential. mdpi.comnih.gov
Structural Prominence within Heterocyclic Chemistry
Heterocyclic compounds, or ring structures containing atoms of at least two different elements, are fundamental in medicinal chemistry. The indole-phenylmethanone scaffold holds a prominent position within this chemical space. It combines the electron-rich nature of the indole ring system with the electrophilic character of the carbonyl group in the methanone (B1245722) linker. This unique combination of electronic properties makes the scaffold a versatile building block for synthesizing more complex molecules. The ability to functionalize the indole ring at various positions, as well as the phenyl ring of the benzoyl group, allows for the creation of large libraries of diverse compounds for biological screening. Research has shown that incorporating the indole moiety can enhance the pharmacological properties of other scaffolds, such as benzimidazoles, by creating hybrid structures with a broader range of activities. researchgate.net
Foundational Role in Lead Compound Identification for Molecular Studies
The indole-phenylmethanone framework has proven to be a fruitful starting point for identifying lead compounds in drug discovery programs. researchgate.net A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The indole-phenylmethanone core allows for systematic structural modifications to optimize activity and selectivity towards a specific biological target.
Numerous studies have demonstrated the broad spectrum of biological activities associated with this scaffold, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov For example, derivatives of (1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone have been synthesized and identified as potent tubulin polymerization inhibitors, a key mechanism for anticancer drugs. researchgate.net
Table 1: Antiproliferative Activity of Selected Indole-Benzimidazole Conjugates
| Compound | R | X | Cancer Cell Line (DU-145) IC₅₀ (µM) |
|---|---|---|---|
| 5g | Cl | CH | 0.68 |
| 6f | F | N | 0.54 |
Data sourced from a study on trimethoxyaroyl indole-benzimidazole conjugates as tubulin polymerization inhibitors. researchgate.net The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
This foundational role facilitates the process of lead identification and subsequent structural studies, accelerating the development of new molecular probes and potential therapeutics. researchgate.net
Scope and Research Imperatives for Indole-Phenylmethanone Compounds
Current research on indole-phenylmethanone compounds is vibrant and multifaceted. The primary imperative is the continued exploration of this scaffold for therapeutic applications. Researchers are focused on designing and synthesizing novel derivatives with enhanced potency and selectivity for a variety of diseases, including cancer, infectious diseases, and neurodegenerative conditions. mdpi.comnih.gov
A key area of investigation involves the synthesis of hybrid molecules, where the indole-phenylmethanone core is combined with other pharmacologically active moieties to create compounds with novel or enhanced biological activities. researchgate.net Furthermore, there is an ongoing effort to develop more efficient and environmentally friendly synthetic methods for these compounds. orientjchem.org Beyond medicine, the electronic and photophysical properties of these compounds suggest potential applications in materials science, for instance, in the development of organic electronics and photonic devices, although this area remains less explored. smolecule.com The structural versatility and established biological relevance of the indole-phenylmethanone scaffold ensure that it will remain a significant focus of chemical research for the foreseeable future.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1H-indol-5-yl(phenyl)methanone |
InChI |
InChI=1S/C15H11NO/c17-15(11-4-2-1-3-5-11)13-6-7-14-12(10-13)8-9-16-14/h1-10,16H |
InChI Key |
HBJBUZBUNHGLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Indole Phenylmethanone Scaffolds
Strategic Approaches to Carbon-Carbon Bond Formation
The key challenge in synthesizing the (1H-indol-5-yl)(phenyl)methanone scaffold lies in the precise formation of the C-C bond linking the indole (B1671886) and phenyl moieties, as well as the construction of the indole ring itself. Transition metal-catalyzed cross-coupling and cyclization reactions have become indispensable in addressing this challenge.
Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile platform for C-C bond formation. researchgate.net Various palladium-catalyzed reactions have been developed and optimized for the synthesis and functionalization of indoles, providing efficient routes to complex structures like indole-phenylmethanone. organic-chemistry.orgrsc.orgnsf.govnih.gov
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of C-C bonds between sp²-hybridized carbon atoms, making it ideal for creating biaryl structures. The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. rsc.orgrsc.org This strategy is highly effective for linking a phenyl group to the indole core.
For the synthesis of a 5-aryl-indole scaffold, a common approach involves the coupling of a 5-haloindole (e.g., 5-bromoindole) with a phenylboronic acid derivative. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base such as K₂CO₃ or K₃PO₄. nih.govacs.org The choice of ligand is crucial for the efficiency of the catalyst system, with phosphine (B1218219) ligands like PPh₃ and dppf being common. nih.gov Recent advancements have demonstrated that these couplings can be performed in environmentally benign solvents like water, enhancing the green credentials of the synthesis. rsc.orgrsc.org
Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Aryl-Indole Scaffolds
| Indole Substrate | Boronic Acid | Catalyst System | Base/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME | Reflux | Good | nih.gov |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Water | 100 °C | Up to 91% | rsc.org |
| 5-Bromo-2,3,3-trimethyl-3H-indole (in situ) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane/H₂O | MW, 150 °C | 79% (coupling step) | nih.gov |
Beyond the Suzuki coupling, several other palladium-catalyzed reactions are pivotal in synthesizing indole-phenylmethanone and related structures. These include the Heck, Stille, and various carbonylative coupling reactions. mdpi.comnih.gov
Heck Coupling: The Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. Intramolecular Heck reactions are particularly useful for constructing the indole ring system from suitably substituted anilines. researchgate.netthieme-connect.com For instance, 2-halo-N-allylanilines can undergo intramolecular cyclization to form indoles. researchgate.net The reaction can also be used for the functionalization of a pre-formed indole core, for example, by coupling halo-indoles with alkenes under aqueous conditions. nih.gov
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. organic-chemistry.orglibretexts.org While effective, its use has been somewhat limited by the toxicity of organotin reagents. organic-chemistry.org Nevertheless, it has been successfully applied to the functionalization of iodo-indoles, providing access to a range of substituted indole derivatives that can serve as precursors for more complex targets. mdpi.com
Carbonylative Coupling: To directly introduce the methanone (B1245722) (carbonyl) group, carbonylative coupling reactions are exceptionally useful. These reactions incorporate carbon monoxide (CO) into the product. A carbonylative Suzuki-Miyaura coupling, for example, can react an aryl halide with an arylboronic acid under a CO atmosphere to form a diaryl ketone directly. nih.gov This provides a highly convergent route to the (indolyl)(phenyl)methanone structure. Similarly, carbonylative Sonogashira reactions can be employed. beilstein-journals.orgbeilstein-journals.org Recent methods have also explored the use of chloroform (B151607) as a safer, in-situ source of carbon monoxide for these transformations. researchgate.net
Table 2: Overview of Other Palladium-Mediated Coupling Reactions in Indole Synthesis
| Reaction Type | Description | Typical Application | Reference |
|---|---|---|---|
| Heck Coupling | Coupling of an unsaturated halide with an alkene. | Intramolecular cyclization to form the indole ring; C-H functionalization of the indole core. | researchgate.netnih.govnih.govrsc.org |
| Stille Coupling | Coupling of an organotin compound with an organic halide. | Functionalization of halo-indoles to introduce various substituents. | mdpi.comorganic-chemistry.org |
| Carbonylative Coupling | Incorporation of carbon monoxide (CO) to form ketones. | Direct synthesis of aroylindoles from halo-indoles and boronic acids. | nih.govbeilstein-journals.orgresearchgate.net |
Copper catalysis offers a cost-effective and powerful alternative to palladium for certain transformations in indole synthesis. researchgate.net Copper-catalyzed reactions are particularly prominent in C-N bond formation (e.g., Ullmann coupling) and in cyclization reactions to form the indole nucleus. rsc.org
The formation of the indole ring via intramolecular cyclization is a key step in many synthetic routes. Copper catalysts can effectively promote the cycloisomerization of precursors like 2-alkynylanilines. nih.gov The efficiency of these reactions can be significantly enhanced through the use of microwave irradiation. nih.gov
Microwave-assisted organic synthesis (MAOS) accelerates reaction rates by directly and efficiently heating the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. nih.govelte.hu In the context of copper-catalyzed indole synthesis, microwave irradiation has been applied to the cyclization of 2-alkynylanilines and related substrates, sometimes even in green solvents like water and in the absence of metal catalysts, though metal salts can accelerate the process. elte.hu Copper(I) salts, in particular, are known to catalyze the cyclization of various functionalized alkynes to form heterocyclic scaffolds. nih.gov
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While it is primarily known as a palladium-catalyzed reaction, it critically relies on a copper(I) co-catalyst (typically CuI). nih.gov The copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling.
This methodology is fundamental to many advanced indole syntheses. organic-chemistry.orgacs.orgnih.gov A common and powerful strategy involves a one-pot, multi-step process where a 2-haloaniline is first subjected to a Sonogashira coupling with a terminal alkyne. nih.gov The resulting 2-alkynylaniline intermediate is then cyclized in the same pot to form the indole ring. nih.govorganic-chemistry.orgnih.gov This cyclization can be promoted by the palladium catalyst itself (e.g., Cacchi or Larock indole synthesis) or by a copper catalyst (Castro-Stephens reaction). researchgate.netnih.gov These sequential reactions provide rapid access to highly substituted indoles. rsc.org Microwave assistance can further accelerate these one-pot Sonogashira/cyclization sequences. nih.gov
Table 3: Examples of Sonogashira Coupling in the Synthesis of Indole Precursors
| Aryl Halide | Alkyne | Catalyst System | Conditions | Application | Reference |
|---|---|---|---|---|---|
| N,N-dimethyl-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, CH₃CN, 90 °C, MW | One-pot synthesis of 2,3-disubstituted indoles. | nih.gov |
| 2-Bromo-N-trifluoroacetylanilide | Phenylacetylene | Pd(OAc)₂, P(t-Bu)₃ | K₂CO₃ / DMF, 60 °C | One-pot synthesis of 2,3-disubstituted indoles. | organic-chemistry.org |
| o-Ethynylaniline | Aryl iodide | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF, 80 °C | Sequential Sonogashira/cyclization for 2,3-diarylindoles. | rsc.org |
Friedel-Crafts Acylation Methodologies for Indole-Phenylmethanone Construction
The Friedel-Crafts acylation is a classic and direct method for the introduction of an acyl group, such as a benzoyl group, onto an indole ring. This electrophilic aromatic substitution reaction typically involves the reaction of an indole with an acylating agent, like benzoyl chloride or benzoic anhydride (B1165640), in the presence of a Lewis acid catalyst. The high electron density of the indole ring, particularly at the C3 position, makes it highly susceptible to electrophilic attack.
However, the classical Friedel-Crafts acylation of N-H free indoles can be complicated by competing acylation at the nitrogen atom (N-acylation), leading to lower yields of the desired C-acylated product. To overcome this, various strategies have been developed, including the use of specific catalysts and reaction conditions that favor C-acylation over N-acylation, even without the need for protecting the indole nitrogen. For instance, zinc oxide has been demonstrated as an efficient and easily handled catalyst for the acylation of indoles with acyl chlorides in an ionic liquid medium, providing good to high yields of 3-acylindoles under mild conditions.
A significant challenge in the Friedel-Crafts acylation of indoles is controlling the regioselectivity of the reaction. Indole has two primary nucleophilic centers: the N1 and C3 positions. While N-acylation can be a competing pathway, C3 acylation is generally favored due to the high electron density at this position. However, acylation can also occur at the C2 position, particularly if the C3 position is blocked.
Modern methodologies have focused on achieving high regioselectivity for the C3 position. One effective approach involves the use of metal triflates, such as yttrium triflate (Y(OTf)₃), as catalysts in combination with ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄). This system, often enhanced by microwave irradiation, allows for the rapid and highly regioselective 3-acylation of unprotected indoles with acid anhydrides, completely avoiding N-acylation. The ionic liquid is believed to enhance the catalytic activity of the metal triflate. Similarly, a facile method using zinc oxide in an ionic liquid has been developed for the regioselective Friedel-Crafts acylation of indoles with acyl chlorides, yielding the corresponding 3-acylindoles.
For 2-substituted indoles, an operationally simple and scalable method for regioselective 3-acylation has been developed using functionalized acid chlorides under basic conditions, employing a reagent like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This approach complements existing methods by showing good tolerance to a variety of functional groups on both the indole scaffold and the acyl chloride.
Table 1: Catalysts and Conditions for Regioselective 3-Acylation of Indoles
| Catalyst | Acylating Agent | Solvent/Medium | Key Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Yttrium triflate (Y(OTf)₃) | Acid Anhydrides | [BMI]BF₄ (Ionic Liquid) | Microwave Irradiation | Excellent yields, high C3-regioselectivity, no N-acylation | |
| Zinc Oxide (ZnO) | Acyl Chlorides | Ionic Liquid | Mild Conditions | Good to high yields of 3-acylindoles | |
| None (Basic) | Acid Chlorides | DCE | DBU (base), 90 °C | Good to excellent yields for 2-substituted indoles |
Indole Ring Formation Strategies
An alternative and powerful approach to synthesizing indole-phenylmethanone scaffolds involves constructing the indole ring from acyclic precursors that already contain the requisite phenylmethanone moiety. This strategy avoids potential issues with late-stage Friedel-Crafts acylation and allows for the synthesis of specifically substituted indole derivatives.
The Fischer indole synthesis, discovered in 1883, is one of the most important and widely used methods for preparing indoles. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) being effective.
This methodology is particularly well-suited for the synthesis of indole-phenylmethanone precursors. The key strategy involves using a ketone that already contains a benzoyl group, such as 1-(4-benzoylphenyl)ethanone (B8695075) or 1-(4-benzoylphenyl)propan-1-one. The reaction of these ketones with phenylhydrazine forms the corresponding hydrazone. Subsequent acid-catalyzed cyclization, often using catalysts like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃-etherate), leads to the formation of the indole ring, yielding the target indole-phenylmethanone scaffold. For example, the reaction of 1-(4-benzoylphenyl)propan-1-one with phenylhydrazine, followed by cyclization with BF₃-etherate in acetic acid, efficiently produces 4-(3-methyl-1H-indol-2-yl)phenylmethanone.
Optimization of the Fischer indole synthesis can involve the choice of catalyst and solvent to improve yields and facilitate purification. One-pot procedures, where the hydrazone is formed in situ and immediately cyclized without isolation, are often employed to streamline the process.
Table 2: Application of Fischer Indole Synthesis for Indole-Phenylmethanone Precursors
| Ketone Precursor | Hydrazine | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| 1-(4-benzoylphenyl)ethanone | Phenylhydrazine | Anhydrous ZnCl₂ in xylene | 4-(1H-indol-2-yl)phenylmethanone | |
| 1-(4-benzoylphenyl)propan-1-one | Phenylhydrazine | BF₃-etherate in acetic acid | 4-(3-methyl-1H-indol-2-yl)phenylmethanone |
Beyond the Fischer synthesis, various other cyclization and condensation reactions are employed to construct the indole nucleus. These methods often provide access to substitution patterns that are difficult to achieve through other routes. For instance, acid-catalyzed cyclization reactions of 2-indolylmethanols with azonaphthalene can be controlled to produce a diversity of indole-fused scaffolds. Another strategy involves the ring-opening of aryl triazoles, which, through a cascade of reactions including Wolff rearrangement and amine addition, forms N-aryl ethene-1,1-diamine (B14131556) intermediates. These intermediates can then be cyclized in the presence of iodine to afford the target 1H-indoles.
Transition metal catalysis has become an indispensable tool for the synthesis of heterocycles, including indoles. These methods often offer high efficiency and selectivity under mild conditions. Copper salts are particularly versatile; Cu(I) salts can catalyze C-N coupling reactions, while Cu(II) salts can act as oxidants in oxidative cyclization pathways. For example, the synthesis of indole derivatives has been achieved using CuI as a catalyst and iodine as an oxidant in a cross-dehydrogenative coupling reaction.
Silver(I) salts are also utilized in heterocyclization reactions. While direct Ag(I)-mediated synthesis of indoles is less common, its utility is demonstrated in related reactions, such as the Ag(I)-mediated intramolecular oxidative C-H bond amination to form indazoles, highlighting the potential of such metals to facilitate C-N bond formation in the construction of nitrogen-containing heterocycles.
Derivatization During Synthesis and Post-Synthetic Modification
The functional diversity of indole-phenylmethanone scaffolds can be expanded either by incorporating substituted starting materials during the synthesis or by modifying the fully formed heterocyclic core in subsequent steps (post-synthetic modification).
Derivatization during synthesis is a common strategy. In the context of the Fischer indole synthesis, using substituted phenylhydrazines or substituted benzoylphenyl ketones allows for the direct incorporation of various functional groups onto the final indole-phenylmethanone product. Similarly, in Friedel-Crafts acylations, substituted indoles or substituted benzoyl chlorides can be used to generate a library of derivatives.
Post-synthetic modification involves the chemical transformation of a pre-formed indole scaffold. The indole ring, particularly the C2 and C3 positions, is amenable to various C-H functionalization reactions. This approach is especially valuable in the context of complex molecules like peptides, where late-stage modification is often necessary. For example, the indole side chain of a tryptophan residue within a peptide can be selectively functionalized. A notable method involves the visible-light-mediated photocatalytic C2-alkylation of tryptophan and tryptophan-containing peptides with activated α-bromo-carbonyl compounds. This mild and efficient protocol demonstrates excellent tolerance for sensitive functional groups found in amino acid side chains, enabling the synthesis of complex pharmaco-peptide conjugates.
Introduction of Substituents at the Indole Nitrogen (N1)
The nitrogen atom (N1) of the indole ring is a common site for substitution, a modification that can significantly influence the molecule's properties. N-alkylation is a primary method for introducing substituents at this position. The choice of base and solvent system is crucial for achieving high regioselectivity, favoring N1 over N2 substitution in related azole systems. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has proven to be a promising system for achieving N-1 selective alkylation of the indole scaffold. beilstein-journals.org
Classic methods like the Mitsunobu reaction, which utilizes reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3), are also employed for the N-alkylation of indoles with various alcohols. researchgate.net Beyond simple alkyl groups, other functionalities can be introduced. For example, a phenylsulfonyl group can be attached to the indole nitrogen, a strategy used in the synthesis of (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone. nih.gov
Table 1: Comparison of Selected N1-Alkylation Methods for Indole Scaffolds
| Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Base-Mediated Alkylation | Sodium Hydride (NaH) in THF | High N-1 regioselectivity | beilstein-journals.org |
| Mitsunobu Reaction | DEAD/PPh3 or TMAD/PBu3 | N-alkylation using alcohols | researchgate.net |
| N-Sulfonylation | Phenylsulfonyl chloride | Introduction of sulfonyl protecting/functional group | nih.gov |
Functionalization at Indole Carbon Positions (e.g., C2, C3, C5, C7)
Site-selective functionalization of the indole core's carbon atoms is a significant challenge due to the varying reactivity of the different C-H bonds. nih.gov The pyrrole (B145914) ring (positions C2 and C3) is electron-rich and generally more reactive towards electrophiles than the benzene (B151609) portion of the molecule. orientjchem.org However, advanced techniques, particularly those involving transition-metal-catalyzed C-H activation, have enabled the precise modification of nearly all carbon positions. nih.gov
C2 and C3 Positions: The C3 position is the most common site for substitution on the indole ring. mdpi.com For instance, the synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone can be achieved through Fischer indole cyclization. orientjchem.orgresearchgate.net C-H functionalization at the C2 position has also been extensively studied. nih.gov
C4 and C5 Positions: Functionalizing the benzene core of the indole is considerably more challenging. nih.gov Rhodium(III)-catalyzed C-H activation has been reported for the functionalization of the C4-position, using a directing group to control selectivity. rsc.org Similarly, palladium-catalyzed methods have been developed for direct olefination at the C4 position. nih.gov Directing groups, such as a pivaloyl group at C3, can facilitate the arylation at the C4 and C5 positions. nih.govnih.gov
C7 Position: The C7 position is also difficult to functionalize selectively. nih.gov Strategies often involve the use of a directing group on the indole nitrogen, such as N-P(O)tBu2, which can facilitate palladium-catalyzed C7 arylation. nih.gov This approach allows for a range of transformations at the C7 position, including arylation, olefination, and alkylation. nih.gov
Table 2: Directing Group Strategies for Site-Selective Indole C-H Functionalization
| Target Position | Directing Group | Metal Catalyst | Reaction Type | Reference |
|---|---|---|---|---|
| C4 | -COCF3 (weakly coordinating) | Rh(III) | Hydroarylation / Heck-type | rsc.org |
| C4/C5 | C3-pivaloyl | Palladium / Copper | Arylation | nih.govnih.gov |
| C7 | N-P(O)tBu2 | Palladium | Arylation | nih.gov |
| C7 | N-P(tBu)2 | Not specified | Arylation, Olefination, Acylation | nih.gov |
Phenyl Ring Substitution Strategies
Introducing substituents onto the phenyl ring of the (1H-indol-5-yl)phenylmethanone scaffold is typically achieved by using a pre-functionalized starting material in the synthesis. The Friedel-Crafts reaction is a cornerstone of this approach, allowing for the acylation of a substituted benzene with a suitable acyl halide or anhydride to form a substituted benzophenone (B1666685) precursor. researchgate.net This ketone can then be further elaborated and cyclized to form the final indole structure.
For example, the synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone can start with the Friedel-Crafts benzoylation of n-propyl benzene. researchgate.net Subsequent modifications to the propyl group create a 1,4-diacyl benzene which serves as the key intermediate for the Fischer indole synthesis. orientjchem.orgresearchgate.net This general strategy allows for a wide variety of substituents on the phenyl ring, depending on the choice of the initial substituted benzene. Research has demonstrated successful reactions with phenyl rings bearing p-tolyl, p-fluorophenyl, and p-bromophenyl groups. nih.gov
Green Chemistry Considerations in Indole-Phenylmethanone Synthesis
In recent years, the principles of green chemistry have become increasingly important in the synthesis of indole derivatives to minimize environmental impact. tandfonline.comopenmedicinalchemistryjournal.com This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and catalysts that can be recycled. openmedicinalchemistryjournal.com
Key green approaches in indole synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation is a prominent green technique that often leads to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. tandfonline.comopenmedicinalchemistryjournal.comtandfonline.com One-pot syntheses of indole-chalcone hybrids have been successfully performed using microwave assistance. preprints.org
Use of Green Solvents: There is a significant shift away from volatile organic compounds towards more sustainable solvents. Water and ethanol (B145695) are highly desirable green solvents. openmedicinalchemistryjournal.comresearchgate.net Reactions such as the synthesis of bis(indolyl)methanes have been effectively carried out in water. openmedicinalchemistryjournal.combeilstein-journals.org
Catalysis: The development of greener catalysts is a major focus. This includes the use of nanocatalysts, organocatalysts, and solid acid catalysts which can often be recovered and reused. openmedicinalchemistryjournal.combeilstein-journals.org For instance, nano-TiO2 has been used as a catalyst for the reaction of indole with benzaldehyde (B42025) under solvent-free conditions. beilstein-journals.org Some modern indole syntheses have been developed to proceed under mild, metal-free conditions. rsc.org
Solvent-Free Conditions: Conducting reactions without a solvent (neat) is an ideal green chemistry scenario, as it eliminates solvent waste. The synthesis of certain indole derivatives has been successfully achieved under solvent-free conditions, sometimes in combination with microwave irradiation or specific catalysts. openmedicinalchemistryjournal.combeilstein-journals.org
Table 3: Overview of Green Chemistry Approaches in Indole Synthesis
| Green Approach | Example Condition/Catalyst | Advantages | Reference(s) |
|---|---|---|---|
| Microwave Irradiation | Ethanol solvent, 180°C | Rapid, efficient, one-pot potential | tandfonline.compreprints.org |
| Green Solvents | Water, Ethanol | Reduced environmental impact, economical | openmedicinalchemistryjournal.comresearchgate.net |
| Nanocatalysis | nano-TiO2 (10 mol%) | High yield, short reaction time, solvent-free | beilstein-journals.org |
| Metal-Free Synthesis | Multicomponent reaction in ethanol | Avoids toxic metal catalysts, mild conditions | rsc.org |
Comprehensive Spectroscopic and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Indole-Phenylmethanones
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like indole-phenylmethanones. By analyzing the chemical environment of protons (¹H) and carbon atoms (¹³C), a complete structural map can be assembled.
In ¹H NMR spectroscopy of indole (B1671886) derivatives, the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of proton signals provide detailed information about the electronic environment and neighboring protons.
For a representative compound, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, the ¹H NMR spectrum (recorded in DMSO-d₆) shows characteristic signals. orientjchem.org A singlet for the methyl group (CH₃) appears at 2.46 ppm. orientjchem.org The aromatic protons resonate in a complex multiplet between 7.00 and 8.07 ppm. orientjchem.org A key feature is the singlet for the indole N-H proton, which appears significantly downfield at 11.34 ppm due to deshielding. orientjchem.org In another related structure, 4-(1H-indol-2-yl)phenylmethanone, the indole N-H proton gives a broad singlet at δ 10.9, with the aromatic protons appearing as a multiplet between δ 6.4-7.7. orientjchem.org
For the specific target, (1H-indol-5-yl)phenylmethanone, the protons on the phenyl ring attached to the carbonyl group would typically appear as multiplets in the range of δ 7.4-7.8 ppm. The protons of the indole ring would exhibit distinct signals. The N-H proton is expected to be a broad singlet at a high chemical shift (>10 ppm). The protons at positions 2 and 3 of the indole ring would show characteristic coupling, and the protons on the benzo-fused portion of the indole would also have predictable splitting patterns based on their positions relative to the benzoyl substituent.
Table 1: Representative ¹H NMR Data for Related Indole-Methanone Structures
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| 4-(3-methyl-1H-indol-2-yl)phenylmethanone | CH₃ | 2.46 | s | orientjchem.org |
| Aromatic-H | 7.00-8.07 | m | orientjchem.org | |
| Indole-NH | 11.34 | s | orientjchem.org | |
| 4-(1H-indol-2-yl)phenylmethanone | Aromatic-H | 6.4-7.7 | m | orientjchem.org |
| Indole-NH | 10.9 | s | orientjchem.org | |
| (5-methoxy-1H-indol-1-yl)(phenyl)methanone | Phenyl-H | 7.68-7.77 | m | rsc.org |
| Phenyl-H | 7.49-7.64 | m | rsc.org | |
| Indole H-4 | 8.32 | appd | rsc.org | |
| Indole H-6 | 7.00 | appdd | rsc.org | |
| Indole H-2 | 7.23-7.29 | m | rsc.org | |
| Indole H-3 | 6.54 | d | rsc.org | |
| Indole H-7 | 7.06-7.09 | m | rsc.org |
Note: 's' denotes singlet, 'd' denotes doublet, 'appd' denotes apparent doublet, 'appdd' denotes apparent doublet of doublets, and 'm' denotes multiplet.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.
In the ¹³C NMR spectrum of 4-(3-methyl-1H-indol-2-yl)phenylmethanone, 15 distinct signals are observed. orientjchem.org The carbonyl carbon (>C=O) is highly deshielded and appears at δ 195.7 ppm. orientjchem.orgrsc.org The methyl carbon signal is found upfield at δ 10.6 ppm, while the various aromatic and indole carbons resonate between δ 109.6 and 137.8 ppm. orientjchem.org
For (1H-indol-5-yl)phenylmethanone, the carbonyl carbon signal is expected in a similar downfield region (δ 190-200 ppm). The carbons of the phenyl ring and the indole moiety would appear in the typical aromatic region (δ 110-140 ppm). The specific chemical shifts would allow for the assignment of each carbon atom within the indole ring system, confirming the 5-position substitution pattern.
Table 2: Representative ¹³C NMR Data for Related Indole-Methanone Structures
| Compound | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|
| 4-(3-methyl-1H-indol-2-yl)phenylmethanone | 195.7 | C=O | orientjchem.org |
| 10.6 - 137.8 | Aromatic/Indole Carbons | orientjchem.org | |
| 10.6 | CH₃ | orientjchem.org | |
| (5-methoxy-1H-indol-1-yl)(phenyl)methanone | 168.5 | C=O | rsc.org |
While ¹H and ¹³C NMR provide the fundamental framework, advanced NMR techniques are used to resolve structural ambiguities and confirm assignments.
Two-dimensional (2D) NMR experiments are particularly valuable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and indole rings. researchgate.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing connectivity across quaternary (non-protonated) carbons, such as the carbonyl carbon and the points of attachment between the rings. ipb.pt For instance, an HMBC correlation between the protons on the phenyl ring (ortho to the carbonyl) and the carbonyl carbon itself would confirm that part of the structure.
¹⁵N NMR : Although less common, ¹⁵N NMR can provide direct information about the nitrogen atom in the indole ring. The chemical shift of the nitrogen is sensitive to its chemical environment and participation in hydrogen bonding.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in a molecule.
The IR spectrum of an indole-phenylmethanone derivative displays characteristic absorption bands corresponding to the vibrations of its specific bonds.
For related compounds like 4-(1H-indol-2-yl)phenylmethanone and its 3-methyl derivative, two prominent peaks are consistently observed:
N-H Stretch : A sharp peak in the region of 3313-3343 cm⁻¹ is characteristic of the N-H bond stretching vibration of the indole ring. orientjchem.org
C=O Stretch : A strong, sharp absorption band is observed between 1650 cm⁻¹ and 1669 cm⁻¹ due to the stretching vibration of the carbonyl (ketone) group. orientjchem.orgmdpi.com This band's position confirms the presence of a conjugated ketone system.
Table 3: Characteristic IR Absorption Frequencies for Indole-Phenylmethanones
| Compound | Frequency (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|---|
| 4-(1H-indol-2-yl)phenylmethanone | 3313 | N-H Stretch | orientjchem.org |
| 1669 | C=O Stretch | orientjchem.org | |
| 4-(3-methyl-1H-indol-2-yl)phenylmethanone | 3343 | N-H Stretch | orientjchem.org |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For (1H-indol-5-yl)phenylmethanone (C₁₅H₁₁NO), the calculated monoisotopic mass is 221.0841 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 221. This peak confirms the molecular weight of the compound.
The fragmentation pattern provides further structural proof. For benzoyl-substituted compounds, a characteristic fragmentation is the cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of a benzoyl cation. For a related isomer, (1H-indol-1-yl)(phenyl)methanone, prominent fragments are observed at:
m/z 221 : The molecular ion (M⁺). nih.gov
m/z 105 : Corresponding to the benzoyl cation ([C₆H₅CO]⁺). This is often a very intense peak and is diagnostic for a benzoyl moiety. nih.gov
m/z 77 : Corresponding to the phenyl cation ([C₆H₅]⁺), arising from the loss of CO from the benzoyl cation. orientjchem.org
High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the calculation of the exact elemental formula (e.g., C₁₅H₁₁NO), which further corroborates the proposed structure. rsc.orgmdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of organic molecules, offering highly accurate mass measurements that allow for the determination of elemental formulas. researchgate.netyoutube.com Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with precision in the sub-parts-per-million (ppm) range. rsc.org This level of accuracy is essential for distinguishing between compounds with very similar nominal masses and for unequivocally confirming the chemical formula of a synthesized compound. researchgate.netyoutube.com
In the characterization of acylindole derivatives, HRMS is routinely used to verify the successful outcome of a reaction. researchgate.net By comparing the experimentally measured exact mass with the theoretically calculated mass for the expected chemical formula, researchers can confirm the identity of the product with high confidence. For instance, in studies involving the synthesis of various substituted (indolyl)(phenyl)methanones, ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometry is a common method for product characterization. researchgate.net The data is typically reported as a calculated m/z for the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺, which is then compared to the found value. researchgate.net
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| (1-Methyl-1H-indol-3-yl)(phenyl)methanone | C₁₆H₁₃NO | [M+Na]⁺ | 258.0889 | 258.0881 |
| (4-Methoxy-1-methyl-1H-indol-3-yl)(phenyl)methanone | C₁₇H₁₅NO₂ | [M+Na]⁺ | 288.0994 | 288.0999 |
| (1H-indol-3-yl)(pyridin-2-yl)methanone | C₁₄H₁₀N₂O | [M+Na]⁺ | 245.0685 | 245.0682 |
Table 1: Representative HRMS data for related acylindole compounds, demonstrating the high accuracy of the technique. Data sourced from a study on the acylation of indoles. researchgate.net
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystalline lattice. youtube.com9afi.com This technique provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. nih.gov For complex heterocyclic systems like indolyl methanones, XRD studies are invaluable for understanding the molecule's spatial configuration and the non-covalent interactions that govern its packing in a crystal.
Crystallographic studies of indolyl methanone (B1245722) derivatives reveal key conformational features, particularly the relative orientations of the indole and phenyl ring systems. The dihedral angle, which describes the twist between the planes of these rings, is a critical parameter. For example, in the structure of (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone, the phenyl ring attached to the carbonyl group is twisted by 51.91 (5)° with respect to the indole ring system. In a different analogue, Phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone, which crystallizes with two independent molecules in the asymmetric unit, the dihedral angles between the indole system and the benzoyl phenyl ring are 73.4 (8)° and 72.1 (7)°, respectively. This significant twist from planarity is a common feature in such molecules, arising from steric hindrance between the aromatic systems.
| Compound | Crystal System | Space Group | Key Dihedral Angle(s) |
|---|---|---|---|
| (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone | Triclinic | P-1 | Indole / Phenyl: 51.91 (5)° |
| Phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone (Molecule A) | Triclinic | P1 | Indole / Phenyl: 73.4 (8)° |
| Phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone (Molecule B) | Triclinic | P1 | Indole / Phenyl: 72.1 (7)° |
| {2-[(1H-Indol-3-ylmethylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl}(phenyl)methanone (Molecule A) | Monoclinic | P2₁/c | Indole / Phenyl: 69.0 (7)° |
Table 2: Crystallographic data and conformational parameters for several indolyl methanone derivatives.
The way molecules pack together in a crystal is governed by a network of intermolecular interactions. X-ray diffraction analysis allows for the precise measurement of these interactions, which include hydrogen bonds, π–π stacking, and weaker C—H⋯O contacts. In derivatives that retain the N-H proton of the indole ring, hydrogen bonding is often a dominant feature of the crystal packing. For instance, in the crystal structure of {2-[(1H-Indol-3-ylmethylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl}(phenyl)methanone, N—H⋯O hydrogen bonds link the molecules into an infinite one-dimensional chain.
In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings contribute to crystal stability. In the same thiophene-containing derivative, weak π–π stacking interactions are observed between the thiophene (B33073) and pyrrole (B145914) rings of adjacent molecules, with a short intercentroid distance of 3.468 (2) Å. In the case of (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone, the crystal packing is stabilized by weak intermolecular C—H⋯O and C—H⋯π interactions.
| Compound | Interaction Type | Description | Distance/Geometry |
|---|---|---|---|
| {2-[(1H-Indol-3-ylmethylidene)amino]-...}(phenyl)methanone | N—H⋯O Hydrogen Bond | Forms an infinite 1D chain along the axis | Not specified |
| {2-[(1H-Indol-3-ylmethylidene)amino]-...}(phenyl)methanone | π–π Stacking | Between thiophene and pyrrole rings | Intercentroid distance: 3.468 (2) Å |
| (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone | C—H⋯O Hydrogen Bond | Weak intermolecular interaction | Not specified |
| (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone | C—H⋯π Interaction | Between C4-H4 and the phenyl ring C16-C21 | Distance: 3.774 (3) Å |
Table 3: Key intermolecular interactions observed in the crystal structures of related indole derivatives.
Spectroscopic Analyses of Solution-State Behavior (e.g., pH dependence)
The behavior of indolyl methanones in solution, particularly their response to changes in pH, can be effectively studied using UV-Visible absorption spectroscopy. The electronic structure of the molecule, and thus its absorption spectrum, is sensitive to protonation and deprotonation events. rsc.org
Studies on closely related benzoylindoles have shown that these molecules exhibit distinct acid-base equilibria in highly acidic media. For benzoylindoles, the primary site of protonation is not the indole nitrogen, but rather the carbonyl oxygen of the benzoyl group. The introduction of the electron-withdrawing benzoyl group at the N-1 position significantly reduces the basicity of the indole nitrogen. Consequently, in concentrated acidic solutions, benzoylindoles establish an amide equilibrium, with protonation occurring at the carbonyl oxygen. This protonation event alters the electronic conjugation within the chromophore, leading to shifts in the UV-Vis absorption bands.
For example, compounds such as 1-benzoylindole and 1-benzoyl-5-methoxyindole show a single amide equilibrium with a pKa value of approximately -4.2. This indicates that a strongly acidic environment is required for protonation. The protonation of the carbonyl oxygen disrupts the n → π* transitions and affects the π → π* transitions of the aromatic system, which can be monitored spectroscopically to determine the pKa. rsc.org In contrast, indoles that are not N-acylated are stronger bases and undergo protonation on the indole ring itself. This highlights the profound electronic effect of the benzoyl substituent on the chemical properties of the indole core in solution.
Based on a comprehensive search for scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “Methanone, 1H-indol-5-ylphenyl-”. The available research does not provide specific computational chemistry and theoretical investigation data for this exact molecule.
The user's request for a thorough and scientifically accurate article structured around a detailed outline, including specific data tables and research findings on quantum chemical calculations and molecular docking simulations, cannot be fulfilled due to the absence of dedicated studies on "Methanone, 1H-indol-5-ylphenyl-".
While general information on indole-phenylmethanones and computational studies on related but distinct indole derivatives exists, adhering to the strict instruction of not introducing any information outside the explicit scope of the specified compound prevents the generation of the requested content. To provide the level of detail and accuracy required for the sections on Density Functional Theory (DFT) studies, Molecular Orbital Analysis (HOMO-LUMO), prediction of spectroscopic parameters, and molecular docking, specific research focusing on "Methanone, 1H-indol-5-ylphenyl-" is necessary. Without such dedicated scientific publications, any attempt to create the article would lead to inaccuracies and would not be based on verifiable research findings for the specified compound.
Computational Chemistry and Theoretical Investigations of Indole Phenylmethanones
Molecular Docking and Dynamics Simulations
Mechanistic Insights into Molecular Recognition
The indole (B1671886) scaffold is a prominent heterocyclic structure that plays a crucial role in the molecular recognition of many biologically active compounds. mdpi.comnih.gov Computational studies provide mechanistic insights into how indole-phenylmethanones interact with biological targets such as proteins and enzymes. The molecular basis for substrate recognition by proteins often involves a combination of specific interactions with the indole ring system. pnas.org
The indole ring itself is capable of various non-covalent interactions:
Hydrogen Bonding: The N-H group of the indole's pyrrole (B145914) ring can act as a hydrogen bond donor, a common interaction observed in protein-ligand complexes. pnas.org For example, in studies of tryptophan 2,3-dioxygenase, the N1 nitrogen of the indole ring is shown to be hydrogen-bonded to the side chain of a histidine residue in the active site. pnas.org
π-π Stacking: The aromatic nature of the fused benzene (B151609) and pyrrole rings allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.gov
Van der Waals Interactions: The planar surface of the indole ring can engage in extensive van der Waals contacts with hydrophobic residues in a binding site, contributing significantly to binding affinity. pnas.org
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Design
Before synthesizing new compounds, computational methods are widely used to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. pensoft.net These in silico predictions help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process, saving time and resources. advancedsciencenews.comjapsonline.com For indole-based compounds, various ADME parameters can be calculated using specialized software. nih.govnih.gov
Key predicted ADME properties for indole derivatives include:
Absorption: Parameters such as human intestinal absorption (HIA) and oral bioavailability are estimated. Many indole derivatives are predicted to have good oral absorption. japsonline.comnih.gov
Distribution: Predictions include plasma protein binding and the ability to cross the blood-brain barrier (BBB). The lipophilicity (often expressed as logP) of the molecule is a key factor in these predictions. pensoft.net
Metabolism: The likelihood of a compound being a substrate or inhibitor for cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2D6, and CYP3A4, is a critical prediction. nih.gov Metabolism by these enzymes is a major route of drug clearance. For instance, studies on melatonin derivatives showed that bulky substituents on the indole nitrogen could hinder metabolism by CYP1A2. nih.gov
Excretion: While not always directly calculated, parameters related to solubility and metabolism can infer the likely route and rate of excretion.
The following table presents a representative set of in silico ADME predictions for research compounds based on the indole scaffold, derived from various computational studies.
| Property | Predicted Characteristic | Importance in Drug Design |
| Molecular Weight | < 500 g/mol | Influences absorption and distribution; adherence to Lipinski's Rule of Five. pensoft.net |
| LogP | 1-3 | Measures lipophilicity; affects solubility, absorption, and membrane permeability. pensoft.net |
| Human Intestinal Absorption | High | Indicates potential for good oral bioavailability. japsonline.com |
| Blood-Brain Barrier (BBB) Penetration | Variable | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. nih.gov |
| CYP2D6 Inhibition | Non-inhibitor | Low probability of drug-drug interactions involving this key metabolic enzyme. japsonline.com |
| Aqueous Solubility | Moderate to Low | Affects dissolution and absorption; can be a challenge for indole compounds. |
| Plasma Protein Binding | High | Affects the free concentration of the drug available to act on its target. japsonline.com |
These in silico tools allow chemists to virtually screen libraries of proposed indole-phenylmethanone derivatives and prioritize the synthesis of those with the most promising, well-rounded profiles for further experimental testing. mdpi.com
Reaction Mechanism Studies through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions used to synthesize indole-phenylmethanones. ajchem-a.com These studies can map out the entire reaction pathway, providing a step-by-step understanding of bond-breaking and bond-forming events. mdpi.com For example, the synthesis of substituted indoles can be achieved through various methods, such as the Fischer indole synthesis. orientjchem.org Computational analysis can model the proposed intermediates and transition states in such multi-step reactions, validating or refining the presumed mechanistic pathways. mdpi.com
A critical aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). rsc.org A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration that connects reactants to products. bohrium.com Computational chemistry allows for the precise calculation of the geometry and energy of these transition states.
By analyzing the TS, researchers can:
Determine Activation Energy: The energy difference between the reactants and the transition state defines the activation barrier of the reaction. A lower barrier implies a faster reaction rate.
Validate Reaction Mechanisms: The calculated structure of the transition state provides evidence for a specific mechanistic pathway. For instance, in a cyclization reaction, the TS geometry would show the partial formation of the new ring.
Understand Substituent Effects: Computational analysis can reveal how modifying substituents on the indole or phenyl rings of the methanone (B1245722) affects the stability of the transition state and, consequently, the reaction rate and outcome.
Beyond a single reaction coordinate, computational methods can be used to explore the entire potential energy surface (PES) or energy landscape of a molecule. rsc.orgbiorxiv.org The energy landscape is a multi-dimensional surface that maps the potential energy of a system as a function of its atomic coordinates. nih.gov
Exploration of the energy landscape for a molecule like (1H-indol-5-yl)(phenyl)methanone can reveal:
Stable Conformations: The landscape contains various energy minima, which correspond to the stable three-dimensional arrangements (conformations) of the molecule. For this compound, this would include different rotational orientations of the phenyl group relative to the indole core.
Conformational Interconversion: The energy barriers (saddle points, or transition states) between these minima can be calculated, providing insight into the flexibility of the molecule and the rates at which it can switch between different conformations. nih.gov
Reaction Pathways: The landscape can also map out different possible reaction pathways, helping to predict not only the desired product but also potential side products. nih.govresearchgate.net
This comprehensive view of molecular energetics and dynamics is crucial for understanding not only the synthesis of indole-phenylmethanones but also their subsequent interactions with biological systems. rsc.org
Structure Activity Relationship Sar and Molecular Design Principles in Indole Phenylmethanone Chemistry
Impact of Indole (B1671886) Ring Substitution on Molecular Interactions
The indole nucleus is a key pharmacophore, and substitutions on this ring system can dramatically alter a compound's biological profile through positional, electronic, and steric effects.
The location of substituents on the indole ring is a critical determinant of activity. Different positions on the ring offer unique vectors for interacting with target proteins.
C2 Position: Substitution at the C2 position can be sensitive to steric hindrance. For instance, the introduction of a methyl group at this position has been shown in some contexts to be detrimental to product yield in certain reactions, presumably due to steric clashes.
C3 Position: The C3 position is often involved in crucial interactions. Modifications at this site can significantly impact the compound's binding affinity and efficacy.
C5 Position: The C5 position is a common site for modification to modulate the electronic and pharmacokinetic properties of the molecule. Research on indole derivatives has shown that substitutions at this position can significantly influence binding affinity. For example, one study comparing different substituents found that affinity could be increased by moving from a 5-tert-butyl group to an unsubstituted ring, and further increased with 4,6-dichloro substitution. A comprehensive analysis of indole-5-yl-cyclopropane amine derivatives also highlights the importance of this position in SAR studies. Furthermore, linking other molecular fragments to the 5-position of the indole has been a strategy in developing compounds targeting various receptors.
| Position | Observed Effect of Substitution | Potential Rationale | Reference Example |
|---|---|---|---|
| C2 | Can be sensitive to steric bulk, potentially reducing activity or reaction yield. | Steric hindrance can prevent optimal binding or interfere with reaction mechanisms. | Studies on 2-methylindole (B41428) derivatives. |
| C3 | Modifications can significantly alter binding affinity and efficacy. | This position often directs key interactions within a binding pocket. | Development of NR2B/NMDA receptor antagonists. |
| C5 | Substituents can modulate binding affinity and pharmacokinetic properties. | Allows for fine-tuning of electronic and lipophilic character. | Comparison of 5-tert-butyl vs. 4,6-dichloro substitutions. |
The nature of the functional groups attached to the indole ring governs its electronic and steric landscape, which in turn affects molecular interactions.
Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density of the indole ring. An EDG like a methoxy (B1213986) group (-OCH3) at the C5 position can enhance lipophilicity and the π-electron distribution across the ring, potentially influencing π-stacking interactions with a biological target.
Steric Effects: The size and shape of substituents (steric effects) are paramount. Bulky groups can cause steric clashes either within the molecule, forcing a non-planar conformation, or with the target's binding site, hindering optimal alignment. Conversely, well-placed steric bulk can enhance selectivity for a specific target. The planarity of the molecule, influenced by the absence of steric repulsion, can be crucial for effective interaction. For example, a study on NMDA-glycine site affinity showed that bulky 5-tert-butyl derivatives had lower affinity compared to less bulky or electron-withdrawing substituted compounds.
Role of Phenyl Ring Modifications in Modulating Interactions
Modifications to the phenyl ring provide another avenue to fine-tune the compound's properties and modulate its interactions with biological targets.
The position of a substituent on the phenyl ring—ortho (1,2), meta (1,3), or para (1,4)—has a profound impact on the molecule's electronic distribution and shape, directing how it interacts with its environment.
Ortho/Para Directors: Substituents that are electron-donating are typically ortho, para-directors in electrophilic aromatic substitution reactions. They increase the electron density at these positions, making them more nucleophilic.
Meta Directors: Electron-withdrawing groups are generally meta-directors, decreasing the electron density at the ortho and para positions.
Steric Considerations: Substitution at the ortho position is more likely to introduce steric hindrance, which can affect the relative orientation of the phenyl and indole rings. Para substitution often avoids this issue, making it a favored position for modification to probe electronic effects without introducing significant steric challenges.
Altering the electronic nature of the phenyl ring by adding Electron-Withdrawing Groups (EWGs) or Electron-Donating Groups (EDGs) is a fundamental strategy in molecular design.
Electron-Donating Groups (EDGs): Groups like alkyl (-CH3) or methoxy (-OCH3) donate electron density to the phenyl ring, increasing its nucleophilicity. This can enhance interactions that rely on the aromatic ring's π-system.
| Substituent Type | Positional Direction (in EAS) | Effect on Ring Electron Density | Example Groups |
|---|---|---|---|
| Electron-Donating (Activating) | Ortho, Para | Increases | -CH₃, -OCH₃, -OH |
| Electron-Withdrawing (Deactivating) | Meta | Decreases | -NO₂, -CN, -CF₃ |
| Halogens (Deactivating) | Ortho, Para | Decreases (Inductive) / Increases (Resonance) | -F, -Cl, -Br |
Importance of the Methanone (B1245722) Linker in SAR
Structural Role: The carbonyl group introduces a degree of rigidity and influences the relative orientation of the indole and phenyl rings. The planarity and dihedral angles between the two ring systems can be critical for fitting into a specific binding site.
Electronic Role: As a substituent with a pi bond to an electronegative atom, the carbonyl group acts as an electron-withdrawing group by resonance. This affects the electron density of both the indole and phenyl rings to which it is attached.
Hydrogen Bonding: The carbonyl oxygen is a hydrogen bond acceptor. This property is often crucial for anchoring the molecule within a biological target's binding site through specific hydrogen bond interactions, a common feature in drug-receptor binding.
Molecular Mechanisms of Biological Interaction and Pharmacological Targeting Non Clinical Focus
Enzyme Modulation Studies
The indole (B1671886) scaffold is a common feature in many enzyme inhibitors. While direct studies on (1H-indol-5-yl)(phenyl)methanone are not prevalent, research on related compounds provides insight into potential mechanisms.
Derivatives of the indole structure have been investigated for their inhibitory effects on several key enzyme pathways.
Protein Kinases: A variety of indole-containing compounds have been explored as inhibitors of protein kinases, which are crucial in cellular signaling pathways. For instance, certain 1-aryl-1H-indazoles, which share a bicyclic aromatic structure with indoles, have been synthesized and identified as inhibitors of c-Jun N-terminal kinases (JNKs), with some showing double-digit nanomolar potency against JNK3. nih.gov However, specific studies detailing the interaction of (1H-indol-5-yl)(phenyl)methanone with protein kinases are not readily available in the scientific literature.
Cyclooxygenase-2 (COX-2): The indole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes. Research has been conducted on (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanone derivatives as analogs of indomethacin. osti.gov These compounds have shown selective inhibitory activity against COX-2. osti.gov For example, compounds with a methylsulfonyl group, a known COX-2 pharmacophore, exhibited significant anti-inflammatory activity and selectivity. osti.gov While these compounds are methanone (B1245722) derivatives of indole, their substitution pattern differs significantly from (1H-indol-5-yl)(phenyl)methanone, and no direct COX-2 inhibition data for the latter is currently published.
Carbonic Anhydrases: Certain indole derivatives have demonstrated potent inhibitory activity against carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. A series of 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides have been synthesized and evaluated as inhibitors of both α- and β-class CAs. researchgate.net Some of these compounds exhibited low nanomolar inhibition and isoform selectivity. researchgate.net The presence of a sulfonamide group at the 5-position appears crucial for this activity. There is no available research to suggest that a methanone group at the 5-position confers similar inhibitory properties against carbonic anhydrases.
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, making it a key target for antibacterial agents. While specific data on (1H-indol-5-yl)(phenyl)methanone is lacking, studies on N-phenylindolamides have shown them to be inhibitors of the ATPase activity of DNA gyrase. nih.gov The inhibitory mechanism of some novel DNA gyrase inhibitors involves preventing the binding of DNA to the enzyme, a mode of action distinct from that of quinolones or coumarins. liminalbiosciences.com This is achieved through interaction with the DNA itself, which in turn prevents the formation of the DNA-gyrase complex. liminalbiosciences.com
Receptor Interaction and Allosteric Modulation
The indole structure is a key pharmacophore for ligands targeting a variety of receptors.
The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR), is a significant therapeutic target. While direct orthosteric agonists often have psychoactive side effects, allosteric modulators offer a more nuanced approach to receptor modulation. researchgate.net Several indole derivatives have been identified as allosteric modulators of the CB1 receptor. researchgate.net However, these are typically indole-2-carboxamide derivatives, such as Org27569, Org27759, and Org29647. researchgate.net These compounds bind to an allosteric site and can enhance the binding of orthosteric agonists while paradoxically acting as antagonists of receptor function. researchgate.net There is no current research indicating that (1H-indol-5-yl)(phenyl)methanone acts as an allosteric modulator of the CB1 receptor.
The histamine (B1213489) H4 receptor (H4R) is primarily expressed on immune cells and is involved in inflammatory processes. nih.gov A potent and selective antagonist of the H4R is 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ 7777120). nih.gov This compound has a Ki of 4.5 nM for the human H4R and exhibits over 1000-fold selectivity compared to other histamine receptors. nih.gov The key structural features of JNJ 7777120 include a carbonyl group at the 2-position of the indole ring linked to a methylpiperazine moiety. This structural motif is distinct from the phenylmethanone group at the 5-position of the subject compound, and there is no evidence to suggest that (1H-indol-5-yl)(phenyl)methanone possesses H4R antagonist activity.
GPR84 is an orphan receptor that is considered a proinflammatory target. wikipedia.org The search for antagonists of this receptor has identified several classes of molecules. One such class includes indole derivatives. For example, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole has been identified as a high-affinity and selective competitive antagonist of human GPR84. nih.gov This compound, however, bears its substituent at the 3-position of the indole ring and is not a methanone derivative. Currently, there are no published studies that have evaluated (1H-indol-5-yl)(phenyl)methanone for GPR84 antagonist activity.
Selectivity Profiling against Off-Targets in Molecular Systems
No selectivity or off-target profiling data for "Methanone, 1h-indol-5-ylphenyl-" could be located.
Due to the absence of specific research on "Methanone, 1h-indol-5-ylphenyl-", the creation of data tables and a detailed discussion of its molecular mechanisms as outlined in the request cannot be fulfilled. Any attempt to do so would require extrapolation from related but distinct compounds, which would violate the instruction to focus solely on the specified chemical entity.
Derivatization and Functionalization Strategies for Indole Phenylmethanone Modifications
C-H Functionalization for Molecular Diversification
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the molecular diversification of indole (B1671886) derivatives, including the indole-phenylmethanone core. nih.govgoettingen-research-online.de This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic pathways. Various positions on the indole ring, including C2, C3, C4, C5, and C7, are amenable to C-H functionalization, although their reactivity differs. nih.govgoettingen-research-online.de The C2 and C3 positions of the pyrrole (B145914) ring are generally more reactive, while functionalization of the benzenoid ring (C4, C5, C6, C7) is more challenging to achieve with high regioselectivity. nih.govgoettingen-research-online.de
Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving selective C-H functionalization of indoles. goettingen-research-online.denih.gov For instance, palladium-catalyzed C-H arylation can introduce new phenyl groups at various positions, expanding the molecular framework. nih.gov The choice of directing groups, ligands, and oxidants plays a crucial role in controlling the regioselectivity of these reactions. nih.gov For example, a pivaloyl directing group has been used to achieve C7-alkenylation of indoles via rhodium-catalyzed electrochemical C-H activation. goettingen-research-online.de Dual C-H functionalization at both the C2 and C3 positions has also been reported using a cooperative Pd(II)/Cu(I) catalytic system with arylsulfonyl reagents. nih.gov
Table 1: Examples of C-H Functionalization Strategies for Indoles
| Strategy | Catalyst/Reagent | Position Functionalized | Reference |
| C-H Arylation | Pd(OAc)₂, Ligand, Oxidant | C7 | nih.gov |
| Electrochemical C-H Alkenylation | Rhodium Catalyst | C7 | goettingen-research-online.de |
| Dual C-H Functionalization | Pd(II)/Cu(I), Arylsulfonyl Reagent | C2 and C3 | nih.gov |
| Intramolecular C-H/C-H Oxidative Coupling | Dual C-H activation/photoredox catalysis | C2 | beilstein-journals.org |
Introduction of Hybrid Moieties to Enhance Molecular Properties
Hybrid molecules, which combine the indole-phenylmethanone scaffold with other heterocyclic systems, are of significant interest for developing compounds with enhanced or novel properties. nih.gov This strategy, often referred to as molecular hybridization, can lead to synergistic effects by incorporating the distinct features of each component into a single molecule.
The pyrrolo[1,2-a]indole framework is a privileged heterocyclic motif found in numerous natural products with diverse pharmacological activities. researchgate.netrsc.org The integration of a pyrrole ring with the indole core of indole-phenylmethanone can lead to the formation of complex, fused heterocyclic systems. researchgate.net Synthetic strategies to access these derivatives often involve multi-step sequences starting from functionalized indoles. researchgate.net A chemoselective one-pot synthesis of indole-pyrrole hybrids has been developed through a formal [3 + 2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes. nih.gov
The combination of pyridine (B92270) and indole moieties has been explored to generate novel molecular architectures. unibe.chnih.gov Pyridine-indole hybrids can be synthesized through various cross-coupling reactions. For example, a Suzuki coupling reaction between (1H-indol-5-yl)boronic acid and a brominated pyridine derivative, in the presence of a palladium catalyst, can be employed to link the two heterocyclic rings. unibe.ch This approach allows for the creation of a library of compounds with varying substitution patterns on both the indole and pyridine rings. unibe.chdigitellinc.com
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. The incorporation of a 1,2,4-triazole (B32235) ring into the indole-phenylmethanone structure can significantly influence its properties. Synthetic strategies for creating these hybrid scaffolds often involve the condensation of an amino-triazole derivative with a functionalized indole precursor. researchgate.net For instance, indolyl-triazolo-thiadiazole heterocyclic systems have been synthesized from the condensation of 4-amino-5-(1H-indol-2-yl)-3H-1,2,4-triazole-3-thione with aromatic carboxylic acid derivatives. researchgate.net Another approach involves the synthesis of indole-1,2,4-triazole-based S-alkylated N-aryl acetamides. nih.govresearchgate.net
Table 2: Examples of Hybrid Moieties and Synthetic Strategies
| Hybrid Moiety | Synthetic Strategy | Key Reagents/Catalysts | Reference |
| Pyrrolo-Indole | [3 + 2] Cycloaddition | 3-Cyanoacetyl indoles, 1,2-Diaza-1,3-dienes | nih.gov |
| Pyridine-Indole | Suzuki Coupling | (1H-indol-5-yl)boronic acid, Bromopyridine, Palladium catalyst | unibe.ch |
| Triazole-Phenyl-Indole | Condensation/Alkylation | 4-amino-5-(1H-indol-2-yl)-3H-1,2,4-triazole-3-thione, Aromatic carboxylic acids | researchgate.netnih.gov |
Strategies for Enhancing Molecular Complexity
Increasing the molecular complexity of the indole-phenylmethanone core is a key strategy for exploring novel chemical space. This can be achieved through the construction of fused polycyclic systems or the introduction of multiple stereocenters. Transition-metal-catalyzed cascade annulation reactions are particularly effective for building complex indole-fused polycycles. nih.gov Rhodium(III) catalysis, for example, has been utilized in benzannulation protocols to create intricate molecular scaffolds. nih.gov
Fischer indole synthesis is another classical yet powerful method to construct the indole ring system itself, allowing for the introduction of complexity from the initial stages of the synthesis. orientjchem.orgresearchgate.net By starting with appropriately substituted precursors, such as 1-(4-benzoylphenyl)propan-1-one, complex indoles like 4-(3-methyl-1H-indol-2-yl)phenylmethanone can be synthesized. orientjchem.orgresearchgate.net
Use as Precursors for Complex Heterocyclic Systems
The indole-phenylmethanone scaffold can serve as a versatile precursor for the synthesis of more complex heterocyclic systems. For instance, functionalized indoles can undergo ring-expansion reactions to form larger heterocyclic rings. An example is the synthesis of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one from the reaction of 1-methylbenzimidazole (B167850) and benzoylindolyl-3-acetylene. researchgate.netmdpi.com This demonstrates the potential of the indole moiety within the parent compound to participate in reactions that lead to the formation of novel, larger ring systems. The reactivity of the indole ring and the attached phenylmethanone group can be harnessed to construct a variety of fused and bridged heterocyclic structures.
Future Perspectives and Emerging Research Trajectories in Indole Phenylmethanone Chemistry
Development of Novel and Sustainable Synthetic Pathways
The synthesis of indole (B1671886) derivatives has been a cornerstone of organic chemistry for over a century, with classic methods like the Fischer indole synthesis remaining relevant. thermofisher.comtestbook.comwikipedia.org However, the demand for more efficient, cost-effective, and environmentally benign synthetic routes is a major driver of contemporary research.
Future efforts in the synthesis of (1H-indol-5-yl)(phenyl)methanone and its analogs are likely to concentrate on several key areas:
Copper-Catalyzed Reactions: The use of less expensive and more abundant copper catalysts is a growing trend in organic synthesis. usefultoolsandproducts.com Recent advancements in copper-catalyzed C5-H alkylation of indoles demonstrate the potential for developing more economical and sustainable methods for functionalizing the indole core. nih.gov
Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic design. researchgate.netdergipark.org.tr Future synthetic strategies for indole-phenylmethanones will likely prioritize the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste generation. One-pot and multicomponent reactions, which combine several synthetic steps into a single operation, are particularly promising in this regard as they reduce purification steps and improve atom economy. mdpi.com
| Synthetic Strategy | Key Features | Potential Advantages for Indole-Phenylmethanone Synthesis |
| Palladium-Catalyzed C-H Functionalization | Direct activation of C-H bonds, often at specific positions. | Fewer synthetic steps, increased efficiency, access to novel derivatives. amazonaws.comthieme-connect.comnih.gov |
| Copper-Catalyzed Reactions | Utilizes a more abundant and less toxic metal catalyst. | Lower cost, improved sustainability. nih.govusefultoolsandproducts.com |
| Fischer Indole Synthesis | A classic and versatile method for indole ring formation. | Well-established, applicable to a wide range of substrates. byjus.comthermofisher.comtestbook.comwikipedia.orgjk-sci.com |
| Multicomponent Reactions | Combines three or more reactants in a single step. | High atom economy, reduced waste, operational simplicity. mdpi.com |
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For indole-phenylmethanone research, advanced computational modeling will play a pivotal role in accelerating the design and development of new compounds with desired properties.
Quantum Chemical Studies (DFT): Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. tandfonline.comtandfonline.comresearchgate.netnih.gov Future studies on (1H-indol-5-yl)(phenyl)methanone will likely employ DFT to understand its conformational preferences, predict its reactivity in various chemical transformations, and interpret experimental data.
Molecular Docking and Dynamics Simulations: These techniques are crucial for understanding how a molecule interacts with a biological target. nih.govpensoft.net By simulating the binding of (1H-indol-5-yl)(phenyl)methanone and its derivatives to the active sites of enzymes or receptors, researchers can predict their biological activity and guide the design of more potent and selective compounds. nih.gov
In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. pensoft.netresearchgate.netnih.govnih.govjapsonline.com In silico models will be increasingly used to assess the drug-likeness of novel indole-phenylmethanone derivatives, helping to prioritize candidates with favorable pharmacokinetic and safety profiles.
| Computational Method | Application in Indole-Phenylmethanone Research | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. | Rationalization of experimental observations and prediction of chemical behavior. tandfonline.comresearchgate.net |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential biological targets and rational design of more potent ligands. pensoft.net |
| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior of ligand-target complexes. | Understanding the stability of interactions and the mechanism of action. nih.gov |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties. | Early identification of promising drug candidates with favorable safety profiles. researchgate.netnih.govnih.govjapsonline.com |
Exploration of Undiscovered Molecular Targets and Interaction Mechanisms
While indole derivatives are known to interact with a wide range of biological targets, the specific molecular targets and mechanisms of action for (1H-indol-5-yl)(phenyl)methanone are not yet fully elucidated. Future research will focus on identifying and validating these targets to better understand the compound's pharmacological potential.
Target Identification and Validation: High-throughput screening and chemoproteomics approaches will be instrumental in identifying the protein targets of (1H-indol-5-yl)(phenyl)methanone. Once potential targets are identified, further biochemical and cellular assays will be required to validate these interactions and elucidate the functional consequences of binding.
Enzyme Inhibition Studies: Based on the known activities of other indole derivatives, (1H-indol-5-yl)(phenyl)methanone could be investigated as an inhibitor of various enzymes, such as cyclooxygenases (COX), lipoxygenases (LOX), and xanthine (B1682287) oxidase (XO). dergipark.org.trnih.gov
Receptor Binding Assays: The compound could also be screened for its affinity to various G protein-coupled receptors (GPCRs) and other receptor families, such as the cannabinoid receptors, where other indole derivatives have shown activity. nih.gov
| Potential Molecular Target Class | Rationale for Investigation | Example of Related Indole Derivative Activity |
| Enzymes | Many indole derivatives exhibit enzyme inhibitory activity. | Inhibition of COX, LOX, and XO by various indole-based compounds. dergipark.org.trnih.gov |
| G Protein-Coupled Receptors (GPCRs) | The indole scaffold is a common feature in ligands for various GPCRs. | Binding of indole derivatives to cannabinoid receptors. nih.gov |
| Kinases | Kinases are important targets in cancer therapy, and some indole derivatives are kinase inhibitors. | Inhibition of various kinases by indole-based compounds. |
| Ion Channels | Ion channels are crucial for cellular signaling and are modulated by various small molecules. | Modulation of ion channel activity by indole derivatives. |
Applications in Chemical Biology Probes and Tools
The unique structural and photophysical properties of the indole nucleus make it an attractive scaffold for the development of chemical biology probes. nih.govnih.gov These tools are essential for studying complex biological processes in living systems.
Future research may explore the development of (1H-indol-5-yl)(phenyl)methanone-based probes for various applications:
Fluorescent Probes: By incorporating fluorophores or environmentally sensitive dyes, (1H-indol-5-yl)(phenyl)methanone derivatives could be designed as fluorescent probes to visualize specific biological targets or events within cells.
Affinity-Based Probes: The methanone (B1245722) group can be modified to include a reactive group for covalent labeling of target proteins. This would enable the identification and isolation of binding partners.
Photoaffinity Probes: The introduction of a photolabile group would allow for light-induced cross-linking to target proteins, providing a powerful tool for mapping protein-ligand interactions in their native environment.
Strategies for Overcoming Research Challenges in Indole-Phenylmethanone Development
Despite the significant potential of indole-phenylmethanone derivatives, several challenges need to be addressed to facilitate their development and application.
Regioselectivity in Synthesis: The selective functionalization of the indole core, particularly at the C5 and C6 positions, remains a significant synthetic challenge. thieme-connect.comnih.govacs.org The development of novel catalytic systems and directing group strategies will be crucial for overcoming this hurdle.
Understanding Structure-Activity Relationships (SAR): A systematic exploration of the SAR for (1H-indol-5-yl)(phenyl)methanone and its derivatives is necessary to optimize their biological activity and selectivity. This will require the synthesis of a diverse library of analogs and their evaluation in relevant biological assays.
Improving Physicochemical Properties: For therapeutic applications, it is often necessary to optimize the physicochemical properties of a lead compound, such as its solubility, permeability, and metabolic stability. Computational tools and medicinal chemistry strategies will be employed to address these issues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
